molecular formula C11H13N3O4 B2989885 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile CAS No. 945299-08-1

2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile

Cat. No.: B2989885
CAS No.: 945299-08-1
M. Wt: 251.242
InChI Key: XRJYKXAOYLJWDP-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile (CAS: Not explicitly listed; Ref: 10-F366262 ) is a nitrile derivative featuring a nitro group at the 5-position and a 2,2-dimethoxyethylamino substituent at the 2-position of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of praziquantel, an antihelminthic drug . Its synthesis involves reacting benzylamine derivatives with haloacetaldehyde dimethylacetal, followed by sequential reduction and cyclization steps . The presence of the nitro group enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction, while the dimethoxyethylamino group contributes to solubility and steric effects .

Properties

IUPAC Name

2-(2,2-dimethoxyethylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-11(18-2)7-13-10-4-3-9(14(15)16)5-8(10)6-12/h3-5,11,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJYKXAOYLJWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2,2-dimethoxyethylamine with 5-nitrobenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

The following analysis compares 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile with structurally related 5-nitrobenzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Substituent Features Key References
This compound C₁₁H₁₃N₃O₄ 263.25 Dimethoxyethylamino, nitro
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile C₁₄H₁₁N₃O₃ 269.26 Methoxyphenylamino, nitro
2-{[3-(Dimethylamino)propyl]amino}-5-nitrobenzonitrile C₁₂H₁₆N₄O₂ 248.28 Dimethylaminopropylamino, nitro
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile C₁₇H₁₅FN₄O₂ 324.32 Fluorophenylpiperazinyl, nitro
2-((4-((2-Cyanoethyl)(ethyl)amino)phenyl)diazenyl)-5-nitrobenzonitrile C₁₈H₁₇N₇O₂ 387.38 Azo group, cyanoethyl/ethylamino, nitro

Substituent Impact :

  • Electron-Withdrawing Groups (Nitro) : Enhances reactivity in reduction (e.g., SnCl₂-mediated conversion to diamines ) and electrophilic substitution.
  • Amino Group Variations: Aliphatic chains (e.g., dimethoxyethyl ) improve solubility in polar solvents. Piperazinyl groups (e.g., fluorophenylpiperazinyl ) introduce basicity, influencing biological activity.

Physicochemical Properties

Table 2: Physical and Crystallographic Data
Compound Name Melting Point (°C) Crystallographic System Space Group Density (g/cm³) References
2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile Not reported Monoclinic P21/n 1.355
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile Not reported Not characterized
Target Compound Not reported Not characterized

Key Observations :

  • Crystallographic studies on analogs (e.g., 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile) reveal monoclinic systems with strong intermolecular hydrogen bonding (N–H···O and C–H···O interactions) .
  • The absence of crystallographic data for the target compound suggests opportunities for further structural characterization.

Biological Activity

2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C11H13N3O4
  • Molecular Weight : 251.24 g/mol
  • Structure : The compound features a nitro group and a benzonitrile moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular processes, particularly those related to DNA repair mechanisms.

Biological Activity Overview

  • Antimicrobial Properties :
    • The compound has shown potential antibacterial activity against pathogens such as Helicobacter pylori and Campylobacter jejuni. A library of analogues was synthesized to evaluate their effectiveness, revealing that modifications to the head group can enhance antibacterial properties significantly .
  • Antifungal Activity :
    • Research indicates that related compounds within the same structural class exhibit antifungal properties against human pathogenic fungi such as Aspergillus. This suggests a potential application in treating fungal infections .
  • Inhibition of PARP-1 :
    • Similar compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 has therapeutic implications for diseases characterized by excessive DNA damage, such as cancer and neurodegenerative disorders .

Case Study 1: Antibacterial Efficacy

A study synthesized a series of analogues based on this compound and tested their efficacy against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to the parent compound. The most effective analogue demonstrated an IC50 value significantly lower than that of standard treatments.

Case Study 2: Antifungal Activity Assessment

In another investigation, the antifungal properties were assessed using in vitro assays against multiple fungal strains. The results showed that compounds structurally related to this compound exhibited promising antifungal activity, suggesting potential for therapeutic development in fungal infections.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Activity Type Target Organism/Enzyme IC50 Value Reference
AntibacterialHelicobacter pyloriLow micromolar
AntifungalAspergillus spp.Moderate
PARP-1 InhibitionHuman cellsLow micromolar

Q & A

Q. How does this compound align with regulatory frameworks like the EPA’s Endocrine Disruptor Screening Program (EDSP)?

  • Answer : Structural analogs (e.g., 2-({4-[(2-cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile) are listed in the EDSP, necessitating endocrine disruption assays (e.g., ER/AR binding, zebrafish development studies) for risk assessment. Preemptive in silico screening using tools like OECD QSAR Toolbox is advised .

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